molecular formula C18H19F3N4O B6429702 2-methyl-4-[4-(4-methylbenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine CAS No. 1775451-97-2

2-methyl-4-[4-(4-methylbenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine

Cat. No. B6429702
CAS RN: 1775451-97-2
M. Wt: 364.4 g/mol
InChI Key: YTZZSTJNYQYWCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-4-[4-(4-methylbenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine, also known as M4MPT, is an organic compound that has been studied for its potential applications in a variety of scientific fields. M4MPT is a heterocyclic compound, which consists of a pyrimidine ring fused to a piperazine ring. It has been studied for its ability to act as an inhibitor for certain enzymes, as well as its potential to be used as a reagent in organic synthesis.

Scientific Research Applications

2-methyl-4-[4-(4-methylbenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine has been studied for its potential applications in a variety of scientific fields. It has been found to be an effective inhibitor of certain enzymes, such as tyrosine kinases, which are involved in the regulation of cell growth and proliferation. In addition, this compound has been studied for its potential use as a reagent in organic synthesis, as well as for its potential to be used as a lead compound for the development of new drugs.

Mechanism of Action

2-methyl-4-[4-(4-methylbenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine has been found to inhibit certain enzymes by binding to their active sites. The binding of this compound to the active site of an enzyme prevents the enzyme from catalyzing its reaction, thus inhibiting its activity. In addition, this compound has been found to interact with the active sites of certain proteins, which can lead to changes in the proteins’ structure and function.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In particular, it has been found to inhibit the activity of certain enzymes, which can lead to changes in the levels of certain hormones, such as epinephrine and norepinephrine. In addition, this compound has been found to interact with certain proteins, which can lead to changes in the structure and function of those proteins.

Advantages and Limitations for Lab Experiments

2-methyl-4-[4-(4-methylbenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it can be isolated and purified using standard methods. In addition, it has been found to be an effective inhibitor of certain enzymes, making it a useful tool for studying the functions of those enzymes. However, there are some limitations to using this compound in laboratory experiments. In particular, it is not very stable and can degrade over time, making it difficult to store and use for long periods of time.

Future Directions

There are several potential future directions for the use of 2-methyl-4-[4-(4-methylbenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine. In particular, it could be used to develop new drugs that target certain enzymes, such as tyrosine kinases. In addition, it could be used to study the structure and function of certain proteins, as well as to develop new reagents for organic synthesis. Finally, it could be used to study the effects of certain hormones on the body, such as epinephrine and norepinephrine.

Synthesis Methods

2-methyl-4-[4-(4-methylbenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is synthesized in two steps. The first step involves the synthesis of 4-methylbenzoylpiperazine, which is done by reacting 4-methylbenzoic acid with piperazine in the presence of a base. The second step involves the reaction of 4-methylbenzoylpiperazine with trifluoromethylpyrimidine-2-carboxylic acid, which is done in the presence of a base and a solvent. The resulting product is this compound, which can be isolated and purified using standard methods.

properties

IUPAC Name

(4-methylphenyl)-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O/c1-12-3-5-14(6-4-12)17(26)25-9-7-24(8-10-25)16-11-15(18(19,20)21)22-13(2)23-16/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTZZSTJNYQYWCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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